molecular formula C12H12ClN3OS2 B2769954 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-50-0

5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2769954
CAS No.: 303151-50-0
M. Wt: 313.82
InChI Key: DKKLVLFNQPZSEF-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a propyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide typically involves several steps starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. Subsequent cyclization with carbon disulfide and potassium hydroxide produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Finally, the thiol group is converted to the desired carboxamide through reaction with propylamine under appropriate conditions .

Chemical Reactions Analysis

5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures under specific conditions.

Scientific Research Applications

Comparison with Similar Compounds

5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:

The unique combination of the chlorophenyl, sulfanyl, and propyl carboxamide groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-N-propylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-2-7-14-11(17)10-12(19-16-15-10)18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKLVLFNQPZSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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